

#### What is the chemical structure of DSM705?

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Compound of Interest		
Compound Name:	DSM705	
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An In-depth Technical Guide to the Antimalarial Compound DSM705

#### Introduction

**DSM705** is a potent, orally active antimalarial compound identified through structure-guided computational optimization of a pyrrole-based inhibitor series.[1] It is a highly selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme, a critical component of the de novo pyrimidine biosynthesis pathway in the parasite.[2][3][4] Due to its nanomolar potency against Plasmodium falciparum and Plasmodium vivax DHODH and lack of inhibition of the mammalian ortholog, **DSM705** has been investigated as a potential candidate for malaria treatment and chemoprevention.[1][2][5]

#### **Chemical Structure**

**DSM705** is a pyrrole-based compound.[3][4] The hydrochloride salt is often used in formulations to improve solubility and stability.[3]

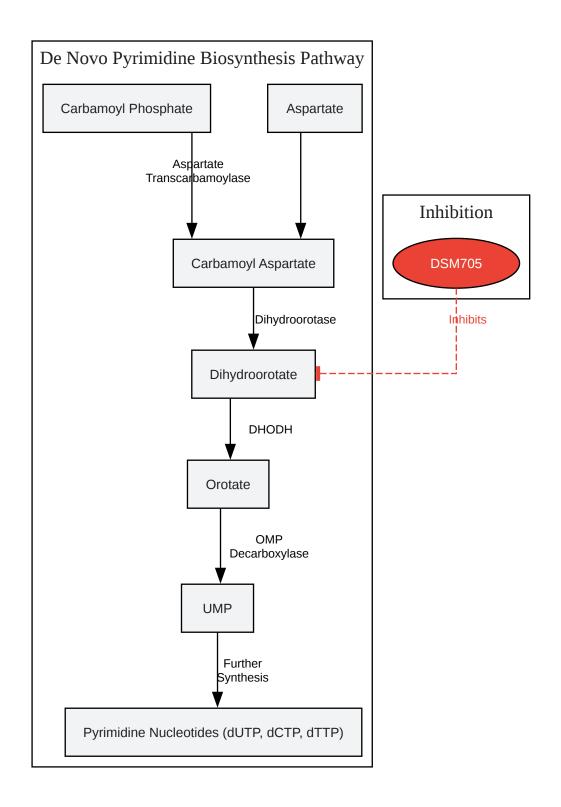
Identifier	Value
Chemical Formula	C19H19F3N6O[6][7]
Molecular Weight	404.39 g/mol [7]
SMILES	CINVALID-LINKc1nnc[nH]1[6]
Chemical Formula (HCI Salt)	C19H20ClF3N6O[8]



# **Mechanism of Action**

The primary target of **DSM705** is the enzyme dihydroorotate dehydrogenase (DHODH), which catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of DNA, RNA, phospholipids, and glycoproteins, making it a critical process for the rapidly proliferating malaria parasite. By inhibiting Plasmodium DHODH, **DSM705** effectively halts pyrimidine synthesis, leading to parasite death.[2][3] A key advantage of **DSM705** is its high selectivity for the parasite enzyme over the human equivalent, which minimizes potential host toxicity.[2][3][4]





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Caption: Mechanism of action of DSM705 in the pyrimidine biosynthesis pathway.

# **Quantitative Data**



## In Vitro Activity

**DSM705** demonstrates potent inhibitory activity against the DHODH enzyme from both P. falciparum and P. vivax, as well as strong antiparasitic activity against P. falciparum cell cultures.

Target	Metric	Value (nM)
P. falciparum DHODH (PfDHODH)	IC50	95[2][3][4]
P. vivax DHODH (PvDHODH)	IC50	52[2][3][4]
P. falciparum 3D7 Cells	EC50	12[2][4]
Human DHODH	IC50	>100,000[5]

#### In Vivo Pharmacokinetics in Swiss Outbred Mice

Pharmacokinetic studies in mice have shown that **DSM705** has high oral bioavailability.[2][3][4]

Route	Dose (mg/kg)	Bioavaila bility (F)	t <sub>1</sub> / <sub>2</sub> (h)	C <sub>max</sub> (µM)	CL (mL/min/k g)	Vss (L/kg)
Oral (p.o.)	2.6	74%	3.4	2.6	N/A	N/A
Oral (p.o.)	24	70%	4.5	20	N/A	N/A
Intravenou s (i.v.)	2.3	N/A	N/A	N/A	2.8	1.3

## In Vivo Efficacy in a P. falciparum SCID Mouse Model

**DSM705** hydrochloride effectively suppresses parasitemia in a dose-dependent manner in an immunodeficient mouse model.[2][4]



Dose (mg/kg, p.o., twice daily for 6 days)	Outcome		
3 - 200	Dose-dependent parasite killing[4]		
50	Maximum rate of parasite killing[2][4]		
50	Complete suppression of parasitemia by days 7-8[2][4]		

# Experimental Protocols In Vivo Formulation Preparation

For oral administration in animal studies, **DSM705** hydrochloride can be formulated as a solution or suspension. A common method involves the sequential addition of solvents to achieve the desired concentration and solubility.[2][4]

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation[2][4]

- Prepare a stock solution of DSM705 hydrochloride in DMSO (e.g., 25 mg/mL).
- For a 1 mL final volume, take 100 μL of the DMSO stock solution.
- Add 400 μL of PEG300 and mix until the solution is clear.
- Add 50 μL of Tween-80 and mix thoroughly.
- Add 450 μL of saline (0.9% NaCl) to reach the final volume and mix until clear. The final composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Protocol 2: DMSO/Corn Oil Formulation[2][4]

- Prepare a stock solution of DSM705 hydrochloride in DMSO.
- For a 1 mL final volume, add 100  $\mu$ L of the DMSO stock solution to 900  $\mu$ L of corn oil.
- Mix thoroughly until a clear solution or uniform suspension is achieved.

## In Vivo Efficacy Assessment: 4-Day Suppressive Test



This standard test evaluates the activity of antimalarial compounds against the blood stages of Plasmodium in mice.[9]

- Animal Model: Severe combined immunodeficient (SCID) mice are inoculated with P. falciparum parasites.[4]
- Drug Administration: Treatment with DSM705 begins 2-4 hours post-infection. The compound is administered orally (p.o.) twice a day for 6 days at various doses (e.g., 3, 10, 20, 50, 100, 200 mg/kg).[4]
- Monitoring: Thin blood smears are prepared daily from day 3 post-infection to determine the level of parasitemia.
- Endpoint: The efficacy of the compound is determined by the reduction in parasitemia compared to an untreated control group. Complete suppression of parasitemia and survival time are key metrics.[4][9]

## **Pharmacokinetic Analysis in Mice**

This protocol is designed to determine key pharmacokinetic parameters of **DSM705**.[4]

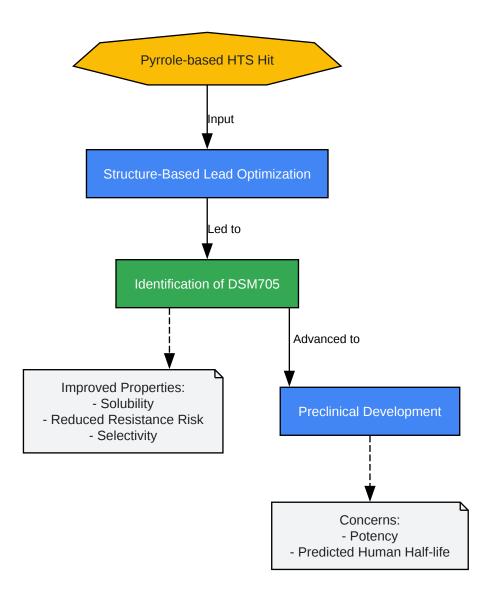
- Animal Model: Swiss outbred mice are used.
- Drug Administration:
  - Oral (p.o.): A single dose of **DSM705** (e.g., 2.6 mg/kg or 24 mg/kg) is administered by oral gavage.
  - Intravenous (i.v.): A single dose of **DSM705** (e.g., 2.3 mg/kg) is administered via tail vein injection.
- Sample Collection: Blood samples are collected at multiple time points after drug administration.
- Analysis: Plasma concentrations of **DSM705** are quantified using a suitable analytical method (e.g., LC-MS/MS).



• Data Interpretation: The concentration-time data is used to calculate pharmacokinetic parameters such as C<sub>max</sub>, t<sub>1</sub>/<sub>2</sub>, bioavailability (F), clearance (CL), and volume of distribution (Vss).

## **Development and Optimization Workflow**

The discovery of **DSM705** was the result of a structured drug development process that began with a high-throughput screening hit and progressed through lead optimization using computational and structure-based methods.



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**Caption:** Logical workflow for the discovery and optimization of **DSM705**.



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